Cas no 60481-94-9 (2,3:4,6-Di-O-isopropylidene-2-keto-L-gulonicacidmonohydrate)

2,3:4,6-Di-O-isopropylidene-2-keto-L-gulonicacidmonohydrate structure
60481-94-9 structure
Product Name:2,3:4,6-Di-O-isopropylidene-2-keto-L-gulonicacidmonohydrate
CAS No:60481-94-9
MF:C12H20O8
MW:292.282404899597
CID:952234
PubChem ID:16211407
Update Time:2025-04-19

2,3:4,6-Di-O-isopropylidene-2-keto-L-gulonicacidmonohydrate Chemical and Physical Properties

Names and Identifiers

    • 2,3:4,6-Di-O-isopropylidene-2-keto-L-gulonicacidmonohydrate
    • 2,3-DIFLUORO-6-NITROPHENYL ACETIC EHTER
    • 2,3:4,6-Di-O-isopropylidene-2-keto-L-gulonic acid
    • (-)-2,3:4,6-Di-O-isopropylidene-2-keto-L-gulonic acid monohydrate, 98%
    • A-L-xylo-2-Hexulofuranosonic acid hydrate (1:1)
    • ?-L-xylo-2-Hexulofuranosonic acid, 2,3:4,6-bis-O-(1-methylethylidene)-, monohydrate (9CI); 7H-1,3-Dioxolo[4,5]furo[3,2-d][1,3]dioxin, ?-L-xylo-2-hexulofuranosonic acid deriv.; 2,3:4,6-Di-O-isopropylidene-2-keto-L-gulonic acid monohydrate;?-L-xylo-2-Hexulofuranosonic acid, 2,3:4,6-bis-O-(1-methylethylidene)-, hydrate (1:1)
    • a-L-xylo-2-Hexulofuranosonic acid,2,3:4,6-bis-O-(1-methylethylidene)-, hydrate (1:1)
    • W-203261
    • W-203523
    • MFCD00150517
    • 2,3:4,6-bis-O-(1-methylethylidene)-
    • Dikegulac monohydrate
    • 68539-16-2
    • SCHEMBL2062735
    • (-)-2,3:4,6-Di-O-isopropylidene-2-keto-L-gulonic acid monohydrate
    • F20377
    • AS-10325
    • AKOS015892738
    • 2,3:4,6-Di-o-isopropylidene-2-keto-L-gulonic acid monohydrate
    • AMY40592
    • 60481-94-9
    • (1R,2S,6R,8S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane-6-carboxylic acid;hydrate
    • (3aS,3bR,7aS,8aR)-2,2,5,5-tetramethyltetrahydro-3aH-[1,3]dioxolo[4',5':4,5]furo[3,2-d][1,3]dioxine-8a-carboxylic acid hydrate
    • (-)-2,3:4,6-Di-O-isoproyplidene-2-keto-L-gulonic acid monohydrate
    • CS-0017944
    • Inchi: 1S/C12H18O7.H2O/c1-10(2)15-5-6-7(17-10)8-12(16-6,9(13)14)19-11(3,4)18-8;/h6-8H,5H2,1-4H3,(H,13,14);1H2/t6-,7+,8-,12+;/m0./s1
    • InChI Key: ZFQRGFMVXLSLKZ-QCILGFJPSA-N
    • SMILES: O1[C@H]2COC(C)(C)O[C@H]2[C@H]2[C@]1(C(=O)O)OC(C)(C)O2.O

Computed Properties

  • Exact Mass: 292.11600
  • Monoisotopic Mass: 292.11581759g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 1
  • Complexity: 418
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 84.4Ų

Experimental Properties

  • Density: 1.362±0.06 g/cm3 (20 ºC 760 Torr),
  • Solubility: Dissolution (38 g/l) (25 º C),
  • PSA: 92.68000
  • LogP: 0.40480

2,3:4,6-Di-O-isopropylidene-2-keto-L-gulonicacidmonohydrate Related Literature

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
TAIXING JOXIN BIO-TEC CO.,LTD.
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD
烟台朗裕新材料科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent